molecular formula C11H11F2NO4S2 B2425171 5-((3,5-Difluorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide CAS No. 2034611-08-8

5-((3,5-Difluorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide

Cat. No.: B2425171
CAS No.: 2034611-08-8
M. Wt: 323.33
InChI Key: DXLTYZWYSFFVPE-UHFFFAOYSA-N
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Description

5-((3,5-Difluorophenyl)sulfonyl)-2-thia-5-azabicyclo[221]heptane 2,2-dioxide is a complex organic compound featuring a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3,5-Difluorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide typically involves a multi-step process. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates, allowing for the construction of oxygenated 2-azabicyclo[2.2.1]heptanes.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalability of the palladium-catalyzed 1,2-aminoacyloxylation reaction suggests potential for industrial application, provided that the reaction conditions can be optimized for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-((3,5-Difluorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the bicyclic structure, potentially altering its chemical properties.

    Substitution: Substitution reactions, particularly involving the sulfonyl group, can lead to the formation of diverse derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yields and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

5-((3,5-Difluorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-((3,5-Difluorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide involves its interaction with specific molecular targets. For instance, as a CXCR2 antagonist, it binds to the CXCR2 receptor, inhibiting its activity and thereby reducing cancer cell metastasis . The compound’s bicyclic structure and functional groups play a crucial role in its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-((3,5-Difluorophenyl)sulfonyl)-2-thia-5-azabicyclo[221]heptane 2,2-dioxide stands out due to its specific substitution pattern and the presence of the sulfonyl group

Properties

IUPAC Name

5-(3,5-difluorophenyl)sulfonyl-2λ6-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2NO4S2/c12-7-1-8(13)3-10(2-7)20(17,18)14-5-11-4-9(14)6-19(11,15)16/h1-3,9,11H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXLTYZWYSFFVPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2(=O)=O)S(=O)(=O)C3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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